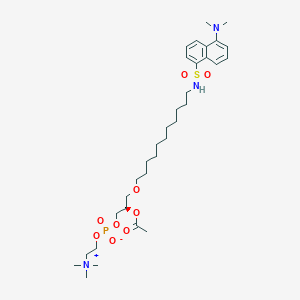
Dansyl-platelet activating factor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-platelet activating factor, also known as this compound, is a useful research compound. Its molecular formula is C33H56N3O9PS and its molecular weight is 701.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Understanding Platelet Activation and Inflammation
Mechanism of Action:
Dansyl-PAF functions primarily through the PAF receptor (PAF-R), which, upon activation, leads to various intracellular signaling cascades. This includes the synthesis of diacylglycerol and inositol triphosphate, resulting in calcium release and activation of protein kinase C. These pathways are crucial for mediating inflammatory responses and platelet aggregation .
Research Findings:
Recent studies have shown that Dansyl-PAF can modulate inflammatory responses by influencing the levels of pro-inflammatory cytokines. For instance, it has been demonstrated that PAF treatment can reduce levels of TNF-α and IL-6 while increasing IL-10 production, suggesting its potential role as an anti-inflammatory agent .
Applications in Disease Models
Cancer Research:
Dansyl-PAF has been implicated in cancer biology, particularly in how it influences tumor microenvironments. Elevated PAF levels have been observed in various cancers, suggesting that targeting PAF signaling could provide therapeutic benefits. Research indicates that Dansyl-PAF may enhance the efficacy of chemotherapeutic agents by modulating tumor-associated inflammation .
Neuroinflammation:
In neurodegenerative disease models, Dansyl-PAF has been studied for its protective effects against neuroinflammation and apoptosis. For example, its administration has shown promise in reducing neuronal damage in models of endotoxic shock by modulating immune responses . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.
Therapeutic Potential
Asthma and Allergic Responses:
Dansyl-PAF's role in mediating bronchoconstriction and airway inflammation highlights its relevance in respiratory diseases such as asthma. Clinical trials have explored PAF antagonists for managing asthma symptoms, indicating that Dansyl-PAF could be pivotal in developing new treatments .
Cardiovascular Diseases:
Due to its influence on platelet aggregation, Dansyl-PAF is also being investigated for its role in cardiovascular diseases. Elevated PAF activity is associated with atherosclerosis and thrombosis, making it a target for therapeutic interventions aimed at reducing cardiovascular events .
Case Studies and Experimental Evidence
Propriétés
Numéro CAS |
118790-15-1 |
|---|---|
Formule moléculaire |
C33H56N3O9PS |
Poids moléculaire |
701.9 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1 |
Clé InChI |
YAPFSBLBPKYOIX-GDLZYMKVSA-N |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES isomérique |
CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Key on ui other cas no. |
118790-15-1 |
Synonymes |
1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine dansyl-PAF dansyl-platelet activating factor dansyllyso-PAF dansyllysoPAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















